![molecular formula C11H7N3 B3360072 1-Methyl-1H-indole-5,6-dicarbonitrile CAS No. 88330-41-0](/img/structure/B3360072.png)
1-Methyl-1H-indole-5,6-dicarbonitrile
Overview
Description
1-Methyl-1H-indole-5,6-dicarbonitrile, also known as IDCN, is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications. IDCN has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5,6-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the brain.
Biochemical and Physiological Effects:
1-Methyl-1H-indole-5,6-dicarbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, modulate neurotransmitter activity, and exhibit antioxidant properties. It has also been found to have a protective effect on neurons and to enhance cognitive function.
Advantages and Limitations for Lab Experiments
1-Methyl-1H-indole-5,6-dicarbonitrile is a valuable tool in scientific research due to its unique properties and potential applications. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study. However, there are limitations to its use, including its toxicity and potential side effects.
Future Directions
There are several future directions for research on 1-Methyl-1H-indole-5,6-dicarbonitrile. One area of interest is the development of drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of 1-Methyl-1H-indole-5,6-dicarbonitrile and its potential use as a tool for the study of biochemical processes. Additionally, research on the potential side effects and toxicity of 1-Methyl-1H-indole-5,6-dicarbonitrile is needed to ensure its safe use in scientific research.
Scientific Research Applications
1-Methyl-1H-indole-5,6-dicarbonitrile has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This property makes 1-Methyl-1H-indole-5,6-dicarbonitrile a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-methylindole-5,6-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c1-14-3-2-8-4-9(6-12)10(7-13)5-11(8)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUPHVMINYMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459023 | |
Record name | 1H-Indole-5,6-dicarbonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-5,6-dicarbonitrile | |
CAS RN |
88330-41-0 | |
Record name | 1H-Indole-5,6-dicarbonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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